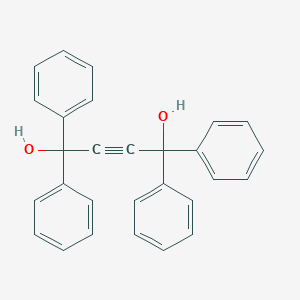
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and related compounds involves strategic reactions that enable the formation of the tetraphenyl structure. For instance, the reaction of 2-butyne-1,4-diol with chlorodiphenylphosphine leads to significant products other than the 1,4-isomer, showcasing the complex nature of its synthesis and the importance of reaction conditions (Pollok & Schmidbaur, 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, such as 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, reveals intricate details about their crystal packing and hydrogen bonding patterns, providing insights into their stability and reactivity. For example, the inclusion compounds formed with benzene, toluene, and mesitylene exhibit distinct crystal packing arrangements and hydrogen bonding, indicative of the versatile interaction capabilities of these diol compounds (Caira et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and its analogs often lead to the formation of novel structures with unique properties. For instance, the rhodium-catalyzed double [2 + 2 + 2] cycloaddition provides a modular and versatile synthesis method for biaryl diphosphines, highlighting the compound's reactivity and potential for creating complex molecular systems (Doherty et al., 2007).
Physical Properties Analysis
The physical properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol derivatives, such as thermal behavior and crystal structure, are critical for understanding their stability and suitability for various applications. Studies on related compounds demonstrate high thermal stability and distinct crystalline structures, which are essential for their function in material science and organic electronics (Hu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and participation in complexation reactions, are pivotal for the utility of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in synthesizing advanced materials and catalysts. For example, the inclusion compound formation with acetone and benzophenone showcases the compound's ability to interact and form stable complexes, indicating its utility in host-guest chemistry (Bond et al., 1991).
Wissenschaftliche Forschungsanwendungen
As for “1,1,4,4-Tetraphenyl-2-butyne-1,4-diol”, it is a rare and unique chemical . There is a study on the pyrolysis of 1,1,4,4,-Tetraphenyl-1,4-butanediol and 1,1,4,4-Tetraphenyl-2-butene-1,4-diol derivatives . The study discusses the decomposition reactions to form olefins via the elimination of two mole equivalents of the Hydroxydiphenylmethyl Radical .
There is a study on the pyrolysis of 1,1,4,4,-Tetraphenyl-1,4-butanediol and 1,1,4,4-Tetraphenyl-2-butene-1,4-diol derivatives . The study discusses the decomposition reactions to form olefins via the elimination of two mole equivalents of the Hydroxydiphenylmethyl Radical .
There is a study on the pyrolysis of 1,1,4,4,-Tetraphenyl-1,4-butanediol and 1,1,4,4-Tetraphenyl-2-butene-1,4-diol derivatives . The study discusses the decomposition reactions to form olefins via the elimination of two mole equivalents of the Hydroxydiphenylmethyl Radical .
Eigenschaften
IUPAC Name |
1,1,4,4-tetraphenylbut-2-yne-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHDGJIYPGMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074537 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
CAS RN |
1483-74-5 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,4,4-TETRAPHENYL-2-BUTYNE-1,4-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6I6TL4IUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



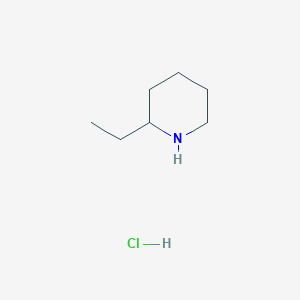
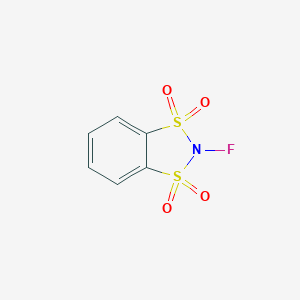

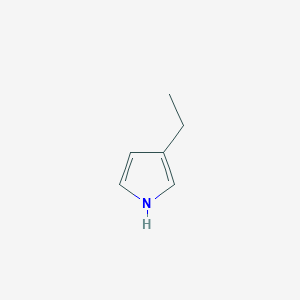
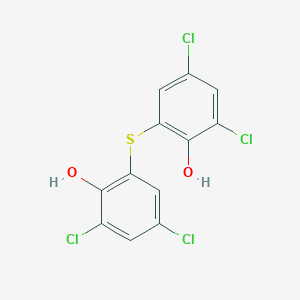
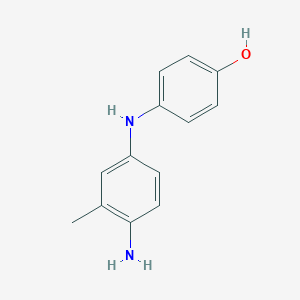
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
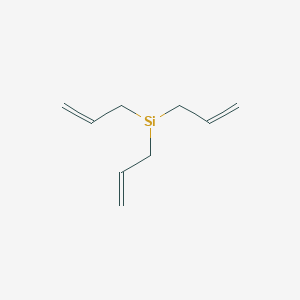
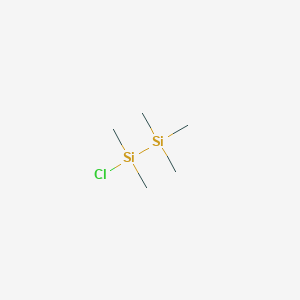
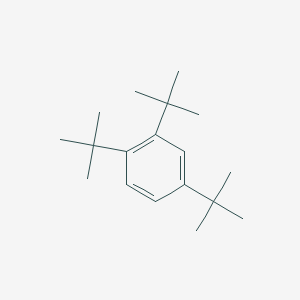
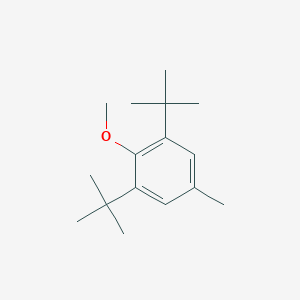
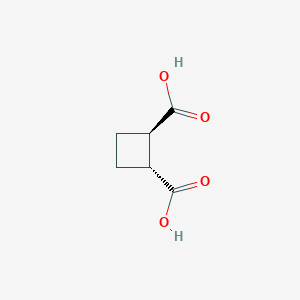
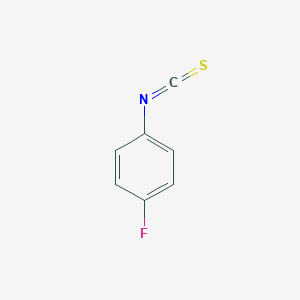
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)